molecular formula C18H24N6O2 B2773757 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine CAS No. 1251605-55-6

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2773757
CAS No.: 1251605-55-6
M. Wt: 356.43
InChI Key: VDBHFMZBCXXYMC-UHFFFAOYSA-N
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Description

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperidine, morpholine, pyrimidine, and imidazole rings, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring structures, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature settings, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield reduced forms.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a ligand in biochemical assays and as a probe for studying enzyme interactions. Its ability to interact with various biological targets makes it valuable for research in molecular biology and biochemistry.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrial applications of this compound include its use in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials with specific functionalities, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine stands out due to its combination of multiple ring structures, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Biological Activity

The compound 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine represents a novel structure in medicinal chemistry, combining elements of imidazole and pyrimidine rings. This unique structure suggests potential biological activities, which warrant detailed investigation.

Structural Overview

The compound's structure can be broken down into several key components:

  • Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in many drugs.
  • Pyrimidine Ring : Often associated with nucleic acids and plays a crucial role in cellular metabolism.
  • Morpholine Moiety : Provides additional binding properties and may enhance solubility.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases and topoisomerases. Preliminary studies suggest that This compound may follow this trend, potentially acting on cancer cell lines by inducing apoptosis or inhibiting proliferation.

The proposed mechanism of action involves the interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The imidazole ring can coordinate with metal ions in active sites of enzymes, disrupting their function.
  • Receptor Modulation : The morpholine component may enhance binding affinities to G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Case Studies

  • Antitumor Activity : In vitro studies on similar compounds have demonstrated their effectiveness against various cancer cell lines, including breast and prostate cancer. For example, a study highlighted the synergistic effect of imidazole derivatives when combined with traditional chemotherapeutics like doxorubicin, increasing cytotoxicity against resistant cell lines .
  • Anti-inflammatory Effects : Compounds containing both imidazole and pyrimidine rings have shown promise in reducing inflammatory markers in cellular models. This suggests that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Data Tables

Biological Activity Compound Type Targeted Effect Reference
AntitumorImidazole DerivativeInduces apoptosis
Anti-inflammatoryPyrimidine CompoundReduces inflammation
Enzyme InhibitionMorpholine ClassDisrupts enzyme function

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[1-(6-morpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-14-2-4-23(5-3-14)18(25)15-11-24(13-21-15)17-10-16(19-12-20-17)22-6-8-26-9-7-22/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHFMZBCXXYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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